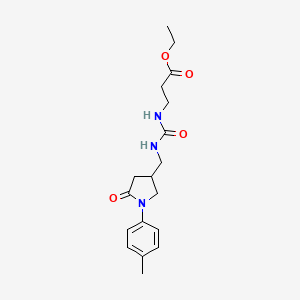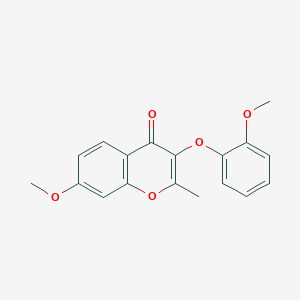
N-(2-chlorobenzyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Salt Formulation and Use in Pharmaceutical Compositions :
- Research in 2005 by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン discovered a new salt form of a closely related compound, highlighting its use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Antibacterial Study of Derivatives :
- In 2016, a study led by H. Khalid and colleagues synthesized and analyzed several N-substituted derivatives of the compound, demonstrating their moderate to significant antibacterial activity (H. Khalid et al., 2016).
Antibacterial Potentials of Acetamide Derivatives :
- Kashif Iqbal and team in 2017 synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate inhibitors against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Pharmacological Evaluation of Oxadiazole and Acetamide Derivatives :
- A 2017 study by K. Nafeesa and colleagues evaluated a series of N-substituted derivatives of the compound for their antibacterial and anti-enzymatic potentials, finding some compounds as good inhibitors of gram-negative bacterial strains (K. Nafeesa et al., 2017).
Discovery of Aqueous-Soluble Acyl-CoACholesterol O-Acyltransferase-1 Inhibitor
:
- Research by K. Shibuya et al. in 2018 identified a related compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, showing potential for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Synthesis and Antimicrobial Agents Evaluation :
- A 2014 study by K. Parikh and D. Joshi synthesized a series of derivatives, evaluating their antimicrobial properties, finding that the presence of fluorine atoms significantly enhanced the antimicrobial properties (K. Parikh & D. Joshi, 2014).
Investigations of Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Dual Inhibitors :
- In 2011, research by Markian M Stec et al. explored various heterocyclic analogues of a related compound as inhibitors of PI3Kα and mTOR, finding improved metabolic stability and efficacy (Markian M Stec et al., 2011).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-19-4-2-1-3-17(19)13-25-20(29)14-28-11-9-16(10-12-28)22-26-21(27-30-22)15-5-7-18(24)8-6-15/h1-8,16H,9-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHBEMSAPFTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)
![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)
![1'-{6-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2615467.png)


![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)





